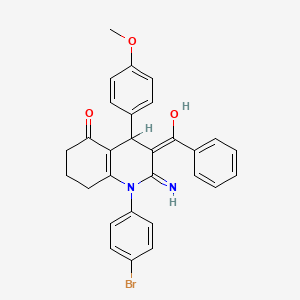![molecular formula C24H25ClN2O3S B1191105 ETHYL (5Z)-2-[(4-CHLOROPHENYL)AMINO]-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE](/img/structure/B1191105.png)
ETHYL (5Z)-2-[(4-CHLOROPHENYL)AMINO]-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL (5Z)-2-[(4-CHLOROPHENYL)AMINO]-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound with a complex structure. It belongs to the class of thiophene derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a thiophene ring, substituted with various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (5Z)-2-[(4-CHLOROPHENYL)AMINO]-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring is constructed through cyclization reactions.
Substitution Reactions:
Condensation Reactions: The formation of the methylene bridge involves condensation reactions under controlled conditions.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
ETHYL (5Z)-2-[(4-CHLOROPHENYL)AMINO]-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce dihydrothiophene derivatives.
Scientific Research Applications
ETHYL (5Z)-2-[(4-CHLOROPHENYL)AMINO]-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL (5Z)-2-[(4-CHLOROPHENYL)AMINO]-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.
DNA/RNA: Interaction with genetic material, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.
Amino Substituted Aromatics: Compounds with amino groups attached to aromatic rings.
Carboxylate Esters: Compounds with ester functional groups.
Uniqueness
ETHYL (5Z)-2-[(4-CHLOROPHENYL)AMINO]-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H25ClN2O3S |
|---|---|
Molecular Weight |
457g/mol |
IUPAC Name |
ethyl (5Z)-2-(4-chlorophenyl)imino-5-[[4-(diethylamino)phenyl]methylidene]-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C24H25ClN2O3S/c1-4-27(5-2)19-13-7-16(8-14-19)15-20-22(28)21(24(29)30-6-3)23(31-20)26-18-11-9-17(25)10-12-18/h7-15,28H,4-6H2,1-3H3/b20-15-,26-23? |
InChI Key |
VZVGMZBCAIKXMX-OIYMOPNQSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=C(C(=NC3=CC=C(C=C3)Cl)S2)C(=O)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



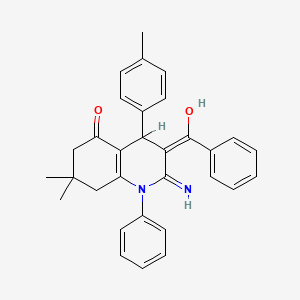
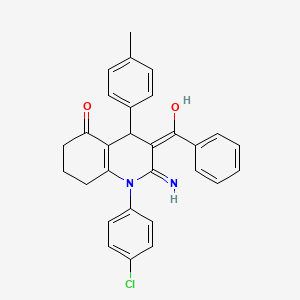
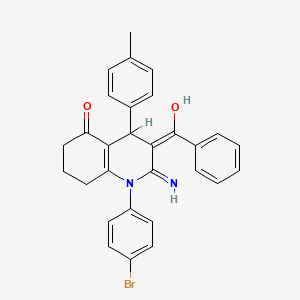
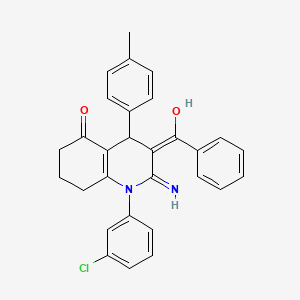
![(3E)-1-(4-Chlorophenyl)-3-[hydroxy(phenyl)methylidene]-2-imino-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one](/img/new.no-structure.jpg)
